molecular formula C22H18N2O4S B2844017 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide CAS No. 922669-18-9

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2844017
CAS No.: 922669-18-9
M. Wt: 406.46
InChI Key: OGIUMNNFLBTOBN-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a synthetic organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to an ethylsulfonyl benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of benzo[d]oxazole: Starting from 2-aminophenol and a suitable carboxylic acid derivative under dehydrating conditions.

    Coupling with phenyl ring: Using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

    Introduction of ethylsulfonyl group: Via sulfonylation using ethylsulfonyl chloride in the presence of a base.

    Formation of benzamide: By reacting the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development targeting specific enzymes or receptors.

    Materials Science: In the design of organic semiconductors or light-emitting diodes (LEDs).

    Biology: As a probe for studying biological pathways or as a fluorescent marker.

    Industry: In the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
  • N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(propylsulfonyl)benzamide
  • N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(butylsulfonyl)benzamide

Uniqueness

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is unique due to its specific ethylsulfonyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different alkyl sulfonyl groups.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-2-29(26,27)20-10-6-3-7-17(20)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-5-9-19(18)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIUMNNFLBTOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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